3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline
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Overview
Description
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline is a chemical compound with a complex structure that includes bromine, chlorine, and naphthalene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of aniline derivatives followed by the introduction of the naphthalene group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-chloroaniline
- 3,5-Dibromo-4-pyridinecarboxaldehyde
- 3,5-Dibromo-1-tetrahydro-2H-pyran-2-yl-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline is unique due to the presence of both bromine and chlorine atoms, as well as the naphthalene group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
83054-70-0 |
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Molecular Formula |
C16H10Br2ClNO |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3,5-dibromo-4-(4-chloronaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C16H10Br2ClNO/c17-12-7-9(20)8-13(18)16(12)21-15-6-5-14(19)10-3-1-2-4-11(10)15/h1-8H,20H2 |
InChI Key |
HOAJNDYTWHMMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3Br)N)Br |
Origin of Product |
United States |
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